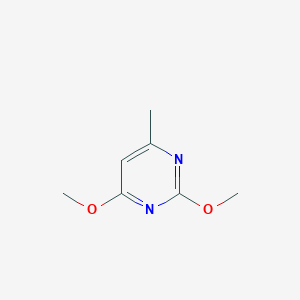

2,4-Dimethoxy-6-methylpyrimidine

説明

Contextualization of Pyrimidine (B1678525) Heterocyclic Chemistry in Academic Research

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of heterocyclic chemistry. nih.gov The pyrimidine nucleus is of profound biological importance as it forms the fundamental framework for several essential biomolecules. mdpi.com Notably, it is the parent structure of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (RNA and DNA), the molecules that carry the genetic code of all living organisms. mdpi.comrsc.org This inherent biological role has made pyrimidine and its derivatives a subject of intense academic and industrial research for decades. nih.gov

The scope of pyrimidine chemistry extends far beyond its presence in nucleic acids. The pyrimidine scaffold is found in a variety of natural products, including Vitamin B1 (thiamine). mdpi.com Moreover, synthetic pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities. Researchers have successfully developed and studied pyrimidine-based compounds as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. rsc.orgnih.gov The versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological activities. This has led to the creation of a large library of compounds with diverse therapeutic applications, making the pyrimidine heterocycle a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comresearchgate.net

Significance of 2,4-Dimethoxy-6-methylpyrimidine as a Core Structure in Organic Synthesis and Medicinal Chemistry Research

Within the broad family of pyrimidines, this compound serves as a significant core structure and building block in both organic synthesis and medicinal chemistry research. Its importance is often demonstrated through the synthesis and activity of its derivatives. The strategic placement of two methoxy (B1213986) groups and a methyl group on the pyrimidine ring provides specific electronic properties and reactive sites that can be exploited for further chemical modification.

In the field of agrochemicals, derivatives containing the dimethoxypyrimidine moiety are crucial. For instance, 4,6-dimethoxy-2-methylsulfonylpyrimidine, a closely related compound, is a key intermediate in the production of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium. asianpubs.org These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme essential for plant growth. asianpubs.org The synthesis of these herbicides often involves intermediates such as 4,6-dimethoxy-2-methylthiopyrimidine, highlighting the industrial relevance of this particular substitution pattern on the pyrimidine core. asianpubs.orgresearchgate.net

In medicinal chemistry, the dimethoxy-substituted pyrimidine core is a feature in molecules designed for therapeutic purposes. Research into 2,4,5-trisubstituted pyrimidines has yielded potent inhibitors of enzymes critical in disease pathways. mdpi.com For example, derivatives of 2,4-diaminopyrimidine (B92962) have been investigated as selective kinase inhibitors for cancer therapy. mdpi.com Furthermore, the synthesis of complex heterocyclic systems like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which has shown significant antitumor activity as a dihydrofolate reductase inhibitor, underscores the value of substituted pyrimidines as foundational structures for developing novel therapeutic agents. nih.gov The chemical properties of this compound make it a valuable starting material for creating more complex molecules with potential biological applications.

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7781-23-9 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₀N₂O₂ | uni.lu |

| Molecular Weight | 154.17 g/mol | sigmaaldrich.com |

| Melting Point | 67-71 °C | sigmaaldrich.com |

Scope and Research Objectives for Advanced Studies of this compound

The established significance of the pyrimidine scaffold necessitates continued and advanced studies into specific derivatives like this compound. Future research objectives are aimed at fully harnessing its potential as a versatile chemical intermediate and exploring new biological activities.

A primary objective is the development of novel synthetic methodologies. While methods exist for related compounds, research focused on creating more efficient, cost-effective, and environmentally benign synthesis routes for this compound and its derivatives is crucial. asianpubs.org This includes exploring new catalytic systems and reaction conditions to improve yields and reduce waste. rsc.org

Another key research direction involves the diversification of the this compound core to generate novel compound libraries. By using this compound as a starting scaffold, researchers can introduce a wide array of functional groups at different positions of the pyrimidine ring. These new derivatives can then be screened for a broad range of biological activities. Given the prevalence of pyrimidines in active pharmaceuticals, there is a high potential for discovering new leads for anticancer, antimicrobial, or anti-inflammatory agents. nih.govresearchgate.net

Furthermore, advanced computational and in silico studies can guide the rational design of new this compound derivatives. mdpi.com Molecular modeling can predict the binding affinity of designed compounds to specific biological targets, such as kinases or other enzymes implicated in disease. This data-driven approach can prioritize the synthesis of compounds with the highest likelihood of exhibiting potent and selective biological activity, streamlining the drug discovery process. mdpi.com Investigating the structure-activity relationships (SAR) of newly synthesized compounds will provide deeper insights into how specific structural modifications influence their biological effects, paving the way for the development of next-generation therapeutic agents. rsc.org

Reported Biological Activities of Various Pyrimidine Derivatives

| Activity | Example Derivative Class | Reference |

|---|---|---|

| Anticancer | Pyrimidine-triazoles, 2,4,5-Trisubstituted pyrimidines | mdpi.comnih.gov |

| Antimicrobial | Substituted quinolinyl chalcones with pyrimidine moiety | nih.gov |

| Anti-inflammatory | Pyrazolo[3,4-d]pyrimidine derivatives | rsc.org |

| Antiviral | General pyrimidine derivatives | researchgate.net |

| Herbicidal | Pyrimidinyloxybenzoic acids | asianpubs.org |

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWINPXUCNYESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296769 | |

| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7781-23-9 | |

| Record name | 7781-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,4 Dimethoxy 6 Methylpyrimidine

Established Synthetic Pathways for 2,4-Dimethoxy-6-methylpyrimidine

The construction of the this compound core can be achieved through several reliable synthetic methodologies. These approaches primarily involve the formation of the pyrimidine (B1678525) ring from acyclic precursors or the modification of pre-existing pyrimidine structures.

Synthesis from Dihydroxypyrimidine Precursors via Alkylation Strategies

A common and efficient route to this compound begins with the corresponding dihydroxy pyrimidine derivative, 4,6-dihydroxy-2-methylpyrimidine. This precursor can be synthesized by condensing dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860). google.com The subsequent step involves the O-alkylation of the dihydroxy pyrimidine. This transformation is typically carried out using an alkylating agent, such as dimethyl sulfate (B86663), in the presence of a base. While effective, this method can sometimes be associated with the use of toxic reagents. asianpubs.org

An alternative approach to obtaining the dimethoxy-substituted pyrimidine involves the reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide. This reaction proceeds through a nucleophilic substitution mechanism, where the methoxide ions displace the chlorine atoms at the C4 and C6 positions. google.com The resulting 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine can then be further modified. google.com

Derivatization and Interconversion from Related Pyrimidine Structures

The synthesis of this compound can also be achieved through the derivatization of other pyrimidine compounds. For instance, 2-chloro-4,6-dimethoxypyrimidine (B81016) can serve as a starting material. A nucleophilic substitution reaction with sodium methyl mercaptide can introduce a methylthio group at the C2 position, yielding 4,6-dimethoxy-2-methylthiopyrimidine. asianpubs.org This intermediate can then be oxidized to the corresponding methylsulfonylpyrimidine. asianpubs.org

The Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea, offers another pathway to pyrimidine derivatives, although it typically produces dihydropyrimidinones. mdpi.comwikipedia.org While not a direct route to this compound, the functional groups introduced via this method can potentially be modified in subsequent steps to achieve the desired substitution pattern.

Functionalization and Derivatization Strategies of the this compound Skeleton

The this compound ring is a versatile platform for further chemical modifications, allowing for the introduction of various functional groups at different positions of the pyrimidine core. These transformations are crucial for the development of new compounds with tailored properties.

C-6 Alkylation and Alkenylation Reactions via Lithiation-Mediated Processes

The methyl group at the C-6 position of this compound is susceptible to deprotonation by strong bases, such as organolithium reagents, to form a lithiated intermediate. This lithiated species is a potent nucleophile and can react with a variety of electrophiles, enabling the introduction of alkyl and alkenyl groups at the C-6 position. This strategy provides a powerful tool for extending the carbon framework of the pyrimidine ring. The success of such lithiation-addition reactions can be enhanced by the use of additives like bis(2-dimethylaminoethyl) ether, which can increase the degree of lithiation and stabilize the lithiated intermediate. mdpi.com

Substitutions at the Pyrimidine Ring Nitrogen and Carbon Positions (C2/C4/C5/C6)

The pyrimidine ring in this compound and related structures is amenable to various substitution reactions at its nitrogen and carbon atoms.

C2 and C4/C6 Positions: The methoxy (B1213986) groups at the C2 and C4 positions are susceptible to nucleophilic displacement. For instance, treatment with amines can lead to the formation of aminopyrimidines. The reactivity of the different positions can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, sequential SNAr reactions can be employed to introduce different substituents with regiochemical control. nih.gov The C4 and C6 positions of pyrimidine nucleosides can also be functionalized through the substitution of a triazolyl leaving group with carbon nucleophiles. sigmaaldrich.com

C5 Position: The C5 position of the pyrimidine ring can also be a site for functionalization. For example, Vilsmeier-Haack type reactions on related pyrido[2,3-d]pyrimidine-2,4-diones can introduce a formyl group at the C6 position (equivalent to C5 in a simple pyrimidine). researchgate.net

Nitrogen Positions: Alkylation of the ring nitrogen atoms can also occur, particularly in related pyrimidinone systems. The selectivity between N- and O-alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. nih.goveuropeanscience.org

Cycloaddition Reactions and Annulation Pathways Involving this compound Derivatives

The pyrimidine ring, particularly when appropriately substituted, can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. libretexts.org While direct participation of the this compound ring as a diene is less common, derivatives can be designed to undergo intramolecular cycloadditions. For example, pyrimidine derivatives with alkyne side chains can undergo intramolecular [4+2] cycloaddition reactions to form fused ring systems. mdpi.com The mechanism of these cycloaddition reactions can be either concerted or stepwise, depending on the nature of the reactants. researchgate.net

Furthermore, annulation strategies, where a new ring is built onto the existing pyrimidine core, provide another avenue for creating complex polycyclic structures. This can be achieved through a sequence of reactions, such as a Horner-Wadsworth-Emmons olefination followed by a photoisomerization/cyclization to install a fused pyridine (B92270) ring. researchgate.net

Rearrangement Reactions Applied to Pyrimidine Ethers

Pyrimidine ethers, including this compound, are susceptible to various rearrangement reactions, which are powerful tools for introducing structural diversity. Two notable examples are the Chapman and Dimroth rearrangements.

The Chapman rearrangement involves the thermal isomerization of an aryl imidate to an N,N-diaryl amide. While direct examples involving this compound are not extensively documented in readily available literature, the general mechanism is applicable to analogous pyrimidine systems. This reaction typically requires high temperatures and proceeds through an intramolecular 1,3-O to N-aryl migration.

The Dimroth rearrangement is a more commonly observed isomerization in nitrogen-containing heterocycles, including pyrimidines. nih.govwikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms, often catalyzed by acid, base, heat, or photoirradiation. nih.gov The reaction generally proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov For instance, 1-alkyl-2-iminopyrimidines can rearrange to 2-(alkylamino)pyrimidines. wikipedia.org The rate and outcome of the Dimroth rearrangement are influenced by several factors, including the pH of the medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material and the product. nih.gov It has been noted that the presence of aliphatic substituents can facilitate the Dimroth-type rearrangement in fused 1,2,4-triazolo[4,3-c]pyrimidines. benthamscience.comresearchgate.net

A study on fused 1,2,4-triazolo[4,3-c]pyrimidines highlighted their rearrangement into the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers under various conditions. benthamscience.comresearchgate.net This transformation underscores the utility of the Dimroth rearrangement in accessing diverse heterocyclic scaffolds. Although a specific study detailing the Dimroth rearrangement of this compound itself is not prevalent, the principles governing the rearrangement in related pyrimidine systems are well-established. nih.govwur.nl

Mechanistic Investigations of this compound Synthesis and Transformation Reactions

The synthesis of the pyrimidine core generally involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. The de novo synthesis of pyrimidines is a fundamental biological process, starting from simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate to form the initial pyrimidine ring, which is subsequently modified. nih.govbiochemden.comnih.govmicrobenotes.com

Mechanistic studies of pyrimidine transformations often focus on understanding the reactivity of the pyrimidine ring towards nucleophiles and electrophiles. The presence of two nitrogen atoms in the ring significantly influences its electronic properties, making it susceptible to nucleophilic attack, especially when the ring is quaternized. wur.nl

Investigations into rearrangement reactions, such as the Dimroth rearrangement, have elucidated the stepwise mechanism involving nucleophilic addition, ring opening to form an intermediate, and subsequent ring closure to yield the rearranged product. nih.gov The mechanism is often initiated by protonation of a ring nitrogen, facilitating the subsequent ring-opening step. nih.gov Computational and experimental studies on similar systems, like the Boekelheide rearrangement of pyrimidine N-oxides, have explored concerted versus stepwise pathways, including the potential involvement of radical intermediates. fu-berlin.de

While specific mechanistic studies on this compound are not extensively detailed in the provided search results, the general principles of pyrimidine chemistry provide a strong framework for understanding its synthesis and reactivity. The methoxy groups at the 2- and 4-positions are expected to influence the electron density of the pyrimidine ring and direct the course of various reactions.

Green Chemistry and Sustainable Synthetic Approaches for this compound Analogues

Traditional methods for synthesizing pyrimidines often rely on harsh reagents and organic solvents, leading to environmental concerns. rasayanjournal.co.in In recent years, there has been a significant shift towards developing greener and more sustainable synthetic methodologies for pyrimidine derivatives. rasayanjournal.co.inbenthamdirect.comnih.govnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applied to the synthesis of pyrimidine analogues include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles. rasayanjournal.co.innih.gov

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields by promoting efficient mixing and mass transfer. rasayanjournal.co.innih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent or using environmentally benign solvents like water is a cornerstone of green chemistry. rasayanjournal.co.innih.govpowertechjournal.com

Use of green catalysts: Employing reusable or biodegradable catalysts can significantly improve the sustainability of a synthetic process. rasayanjournal.co.inbenthamdirect.comnih.gov

Multicomponent reactions: These reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. rasayanjournal.co.inbenthamdirect.com

For instance, a facile and environmentally friendly synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, a precursor to herbicides, has been reported. This method utilizes a nucleophilic substitution followed by an oxidation step, avoiding the use of highly toxic reagents like dimethyl sulfate and phosphorus oxychloride. asianpubs.org The development of such processes is crucial for the large-scale, sustainable production of pyrimidine-based compounds. asianpubs.org

The application of these green principles to the synthesis of this compound and its analogues holds significant promise for developing more economical and ecologically responsible chemical processes. rasayanjournal.co.inpowertechjournal.com

Molecular Structure Elucidation and Advanced Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. For 2,4-dimethoxy-6-methylpyrimidine, with the molecular formula C₇H₁₀N₂O₂, NMR provides unambiguous evidence for the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three types of protons: the methyl group attached to the pyrimidine (B1678525) ring, the methoxy (B1213986) groups, and the lone aromatic proton on the ring.

The anticipated signals are:

A singlet for the C6-methyl protons (CH₃).

Two singlets for the two methoxy group protons (OCH₃) at the C2 and C4 positions. Due to the electronic environment, these may have slightly different chemical shifts.

A singlet for the C5-proton (H-5) on the pyrimidine ring.

Detailed analysis of chemical shifts and the absence of splitting (all signals are singlets) would confirm the substitution pattern of the pyrimidine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, seven distinct carbon signals are expected, corresponding to the five carbons of the pyrimidine ring and the two carbons of the methoxy groups.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~165 |

| C-4 | ~170 |

| C-6 | ~168 |

| C-5 | ~90 |

| C6-CH₃ | ~24 |

| C2-OCH₃ | ~54 |

| C4-OCH₃ | ~55 |

Note: These are predicted values. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR for fluorinated derivatives)

To unequivocally assign proton and carbon signals and to probe through-bond and through-space correlations, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton coupling, in derivatives with adjacent protons, it would reveal ¹H-¹H spin-spin coupling networks. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom to its attached proton(s). For instance, it would link the signal of the C5-H proton to the C-5 carbon signal. wikipedia.org

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR would be employed. The chemical shifts and coupling constants (¹⁹F-¹H, ¹⁹F-¹³C) would provide detailed information about the location and electronic environment of the fluorine substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. The nominal molecular weight of this compound is 154.17 g/mol . sigmaaldrich.comalfa-chemistry.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₇H₁₀N₂O₂.

Electron Impact (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is critical for structural confirmation. Predicted collision cross-section data suggests the formation of various adducts under different ionization conditions. uni.lu A study on the fragmentation of related pyrimidine structures indicates that fragmentation often begins with the loss of side-chain functional groups, followed by the cleavage of the pyrimidine ring itself. sapub.org For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from a methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group.

Cleavage of the pyrimidine ring, leading to characteristic nitrogen-containing fragments.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.08151 | 129.4 |

| [M+Na]⁺ | 177.06345 | 139.5 |

| [M-H]⁻ | 153.06695 | 131.0 |

| [M]⁺ | 154.07368 | 133.3 |

| (Data sourced from PubChem uni.lu) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorption bands would include:

C-H stretching vibrations (aliphatic and aromatic).

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

C-O stretching vibrations of the methoxy groups.

Ring vibrations, which are often complex but provide a fingerprint for the pyrimidine core. Studies on related substituted pyrimidines show that ring stretching modes typically appear in the 1400-1600 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule, particularly those involving π-systems. The substituted pyrimidine ring constitutes a chromophore that will absorb UV light. The spectrum is expected to show π → π* transitions characteristic of the aromatic system. The position and intensity of the absorption maxima are sensitive to the substitution pattern and the solvent used.

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions of Derivatives

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives is the definitive method for determining the three-dimensional structure in the solid state. vensel.org This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.

Furthermore, the crystal structure reveals how molecules pack in the solid state, which is governed by intermolecular forces. For derivatives of this compound, analysis of the crystal packing would likely identify:

π-π stacking interactions: The aromatic pyrimidine rings may stack on top of each other, contributing to the stability of the crystal lattice.

C-H···N and C-H···O hydrogen bonds: Weak hydrogen bonds involving the methyl and methoxy hydrogens as donors and the ring nitrogens or methoxy oxygens as acceptors can play a significant role in directing the supramolecular assembly.

The study of such interactions in closely related pyrimidine derivatives provides a model for understanding the potential solid-state behavior of the parent compound and is crucial for crystal engineering and materials science applications. vensel.orgredalyc.org

Computational Chemistry and Theoretical Modeling of 2,4 Dimethoxy 6 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of 2,4-dimethoxy-6-methylpyrimidine. These methods, grounded in the principles of quantum mechanics, provide detailed information about the molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using DFT. researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

Vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. researchgate.netnih.gov By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated. This analysis also aids in the assignment of specific vibrational modes to different functional groups within the molecule.

Table 1: Calculated Electronic Properties of a Related Pyrimidine (B1678525) Derivative (2-amino-4-methoxy-6-methylpyrimidine) using DFT

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.68 eV |

| Energy Gap | 4.57 eV |

| Dipole Moment | 2.52 Debye |

| Hyperpolarizability | 1.96 x 10⁻³⁰ esu |

Data adapted from studies on a structurally similar compound, 2-amino-4-methoxy-6-methylpyrimidine, to illustrate the types of parameters obtained through DFT calculations. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. dovepress.com

By simulating the molecule's behavior in a given environment, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a target protein, as its conformation can significantly influence binding affinity. Furthermore, MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the molecule's solubility, stability, and biological activity. dovepress.com

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov These studies are instrumental in drug discovery and materials science for designing new molecules with desired characteristics.

For derivatives of this compound, QSAR models can be developed to predict their potential biological activities, such as anticancer or antimicrobial effects. nih.govbenthamdirect.commdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with the observed activity. ijcsi.pro Similarly, QSPR models can predict properties like corrosion inhibition efficiency. ijcsi.pro The insights gained from these models can guide the synthesis of new derivatives with improved potency or desired properties. nih.gov

Table 2: Example of a QSAR Model for Pyrimidine Derivatives as Anticancer Agents

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.9487 |

| Q² (Predictive Ability) | 0.8361 |

This table illustrates the statistical quality of a QSAR model developed for a series of pyrimidine derivatives, indicating a strong correlation and good predictive power. benthamdirect.com

Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions of Related Pyrimidine Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as a pyrimidine derivative, might interact with the binding site of a target protein. nih.govnih.gov By simulating the binding process, molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. nih.govresearchgate.net For pyrimidine scaffolds, a pharmacophore model can be developed based on a set of known active compounds. benthamdirect.comnih.gov This model can then be used to virtually screen large compound libraries to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. nih.gov These computational tools are invaluable in the rational design of new and more effective pyrimidine-based therapeutic agents. benthamdirect.comnih.gov

Chemical Reactivity and Reaction Mechanism Studies of 2,4 Dimethoxy 6 Methylpyrimidine

Electrophilic Substitution Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is generally considered electron-deficient, which typically renders it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of two electron-donating methoxy (B1213986) groups at the C2 and C4 positions in 2,4-dimethoxy-6-methylpyrimidine significantly activates the ring towards electrophiles. These methoxy groups increase the electron density of the pyrimidine nucleus, particularly at the C5 position.

The methyl group at the C6 position also contributes to the activation of the ring through a positive inductive effect. Consequently, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are directed primarily to the C5 position. This high regioselectivity is a result of the combined activating and directing effects of the two methoxy groups and the methyl group, which stabilize the cationic intermediate formed upon electrophilic attack at C5.

Studies on related 2,4-dialkoxypyrimidines support the notion that the C5 position is the most nucleophilic center. For instance, the nitration of pyridine (B92270) derivatives, which are also electron-deficient, requires harsh conditions. However, the presence of activating groups facilitates these reactions. rsc.org In the case of this compound, the electron-rich nature of the C5 position makes it the primary target for a variety of electrophiles.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

| Electrophilic Reaction | Reagents (Example) | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2,4-dimethoxy-6-methylpyrimidine |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-2,4-dimethoxy-6-methylpyrimidine |

Nucleophilic Substitution Patterns and Mechanisms

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidine chemistry, facilitated by the electron-deficient nature of the ring. In this compound, the methoxy groups at the C2 and C4 positions can act as leaving groups when attacked by strong nucleophiles. The reactivity towards nucleophilic substitution is generally higher at the C4 and C6 positions of the pyrimidine ring due to the electronic influence of the ring nitrogens.

However, in this specific molecule, the C2 and C4 positions are occupied by methoxy groups. The relative ease of substitution at these positions depends on the reaction conditions and the nature of the nucleophile. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position in pyrimidines.

Research on the synthesis of related pyrimidine derivatives provides insight into these substitution patterns. For example, the synthesis of 2,4-diaminopyrimidine (B92962) derivatives often involves the nucleophilic displacement of chloro or methoxy groups by amines. mdpi.com In the case of 2,4-dichloro-6-substituted pyrimidines, nucleophilic substitution with amines often occurs selectively at the C4 position. rsc.org A similar preference can be expected for this compound, where a strong nucleophile would likely replace the C4-methoxy group first. The mechanism for these reactions is typically a stepwise addition-elimination process (SNAr), proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. unife.itmasterorganicchemistry.comyoutube.com

Table 2: Examples of Nucleophilic Substitution Reactions on Related Pyrimidine Systems

| Substrate | Nucleophile | Product | Reference |

| 2,4-dichloro-6-hydroxypyrimidine | Amines | 2,4-diamino-6-hydroxypyrimidine derivatives | mdpi.com |

| 2,4-Dichloropyrimidine | Amines | C4-substituted product favored | rsc.org |

Ring Cleavage and Addition Reactions

Under certain conditions, the pyrimidine ring of this compound can undergo cleavage. These reactions are often initiated by a nucleophilic attack, leading to the formation of an intermediate that can subsequently undergo ring-opening. For instance, studies on pyrimidine and its N-alkylpyrimidinium salts have shown that strong nucleophiles like the amide ion can induce ring transformations. nih.gov The initial attack often occurs at an electron-deficient carbon, such as C6, leading to a dihydropyrimidine (B8664642) derivative which can then undergo fission of the N1-C6 bond. nih.gov

While specific studies on the ring cleavage of this compound are not extensively documented, analogies can be drawn from related systems. The presence of the electron-donating methoxy groups might make the ring less susceptible to nucleophilic attack compared to unsubstituted pyrimidine. However, quaternization of one of the ring nitrogens would significantly enhance its electrophilicity and facilitate ring-opening reactions. nih.gov

Addition reactions, particularly those involving nucleophiles, can also occur, leading to the formation of dihydropyrimidine derivatives without subsequent ring cleavage. These reactions temporarily disrupt the aromaticity of the ring.

Heteroatom-Directed Reactivity and Selectivity in Chemical Transformations

The two nitrogen heteroatoms and the oxygen atoms of the methoxy groups in this compound play a crucial role in directing its reactivity and influencing the selectivity of chemical transformations. The ring nitrogens, being basic, can be protonated or coordinated to Lewis acids, which in turn activates the pyrimidine ring towards nucleophilic attack by increasing its electron deficiency.

The methoxy groups at the C2 and C4 positions are powerful ortho, para-directing activators for electrophilic substitution, as discussed in section 5.1, leading to high regioselectivity at the C5 position. Furthermore, the lone pairs on the oxygen atoms of the methoxy groups can coordinate with metal catalysts, potentially directing reactions to specific sites. For example, directed metalation of the C5 position could be achieved through coordination of an organolithium reagent with the adjacent methoxy group, followed by deprotonation.

Applications of 2,4 Dimethoxy 6 Methylpyrimidine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structure of 2,4-dimethoxy-6-methylpyrimidine makes it an adept precursor for the synthesis of fused heterocyclic systems, particularly those containing the pyrido[2,3-d]pyrimidine (B1209978) core. This scaffold is of significant interest due to its structural analogy to purines and its presence in biologically active molecules. nih.gov

The general strategy for creating such complex systems often involves building a new ring onto a pre-existing pyrimidine (B1678525). Synthetic approaches typically start with a functionalized pyrimidine that can undergo cyclization reactions. For example, the synthesis of various pyrido[2,3-d]pyrimidin-7(8H)-ones can begin with a preformed pyrimidine ring which is then elaborated. nih.gov A key reaction type involves the condensation of a substituted pyrimidine with other reagents to form a new fused ring.

While many synthetic routes to pyrido[2,3-d]pyrimidines start with aminopyrimidines, the functional groups on this compound allow for its modification into a suitable precursor. For instance, a documented reaction involves the coupling of methyl acrylate (B77674) to a halogenated derivative, specifically 5-iodo-2,4-dimethoxy-6-methylpyrimidine. dtic.mil This transformation adds a side chain that can be further manipulated and cyclized to form a new ring fused to the pyrimidine core, demonstrating its utility in creating more elaborate heterocyclic structures.

Building Block for Pyrimidine-Based Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological receptors, making it a valuable starting point for drug discovery. The pyrimidine ring and its fused derivatives, such as the pyrido[2,3-d]pyrimidine system, are considered highly important privileged scaffolds. nih.govnih.gov These structures are central to the development of various therapeutic agents, including potent inhibitors of key cellular enzymes.

Pyrido[2,3-d]pyrimidine derivatives have been extensively researched as anticancer agents due to their ability to act as dihydrofolate reductase (DHFR) inhibitors. nih.gov For example, 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine (B1256433) analogues have been synthesized and evaluated as inhibitors of DHFR from various sources, including pathogenic organisms responsible for opportunistic infections in AIDS patients. nih.gov The synthesis of these complex molecules often relies on building upon a pyrimidine starting material. A common synthetic pathway involves the cyclization of a substituted aminopyridine with a reagent like chloroformamidine (B3279071) hydrochloride to construct the fused 2,4-diaminopyrimidine (B92962) ring system. nih.gov

The table below illustrates examples of medicinally relevant scaffolds derived from pyrimidine precursors, highlighting the types of biological targets they engage.

| Scaffold Type | Precursor Example | Resulting Compound Class | Biological Target Example |

| Pyrido[2,3-d]pyrimidine | 2,4,6-Triaminopyrimidine | Pyrido[2,3-d]pyrimidine-2,4-diamines | Dihydrofolate Reductase (DHFR) |

| Pyrido[2,3-d]pyrimidine | 5-Bromo-2,4-dichloropyrimidine | Palbociclib Intermediate | Cyclin-Dependent Kinases (CDK) |

This table showcases representative examples of how pyrimidine precursors are used to build complex scaffolds for medicinal chemistry research. nih.govnih.gov

Intermediate in the Development of Agrochemical Research Compounds

One of the most significant and well-documented applications of this compound is its role as a key intermediate in the synthesis of modern agrochemicals, particularly sulfonylurea and pyrimidinyloxybenzoic acid herbicides. asianpubs.orggoogle.com These herbicides are known for their high efficacy at low application rates and their targeted mode of action, which is the inhibition of the acetolactate synthase (ALS) enzyme found in plants but not in mammals. nih.govasianpubs.org

The synthetic pathway to these herbicides involves the transformation of this compound into a more reactive intermediate. A common industrial process involves the conversion of a related compound, 2-chloro-4,6-dimethoxypyrimidine (B81016), into 4,6-dimethoxy-2-methylthiopyrimidine. asianpubs.org This thioether is then oxidized to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine. asianpubs.orggoogle.com This sulfonylpyrimidine is a crucial building block that is subsequently coupled with other molecular fragments to create the final herbicide products.

Prominent herbicides synthesized using this intermediate include:

Bispyribac-sodium: A post-emergence herbicide used to control a wide range of weeds in rice crops. asianpubs.org

Pyribenzoxim: Another important herbicide that relies on the pyrimidine sulfone intermediate for its synthesis. asianpubs.org

The process is designed to be efficient for large-scale production, making this compound and its direct derivatives vital to the agricultural industry. asianpubs.orggoogle.com

| Intermediate | Precursor | Final Product (Example) | Application |

| 4,6-Dimethoxy-2-methylthiopyrimidine | 2-Chloro-4,6-dimethoxypyrimidine | Bispyribac-sodium | Herbicide (ALS Inhibitor) |

| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 4,6-Dimethoxy-2-methylthiopyrimidine | Bispyribac-sodium, Pyribenzoxim | Herbicide (ALS Inhibitor) |

This table outlines the progression from a pyrimidine precursor to key intermediates used in the synthesis of commercial herbicides. asianpubs.org

Future Research Directions and Advanced Methodologies for 2,4 Dimethoxy 6 Methylpyrimidine Studies

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

For instance, the development of more robust and active palladium catalysts with specialized phosphine (B1218219) ligands has expanded the scope of cross-coupling partners to include previously challenging substrates like aryl chlorides and tosylates. nih.gov Research into greener synthetic routes, perhaps utilizing water as a solvent or employing microwave-assisted synthesis, could also significantly enhance the efficiency and environmental friendliness of producing 2,4-Dimethoxy-6-methylpyrimidine analogues. sigmaaldrich.comresearchgate.net The goal is to move beyond traditional condensation reactions towards more elegant and atom-economical synthetic strategies. libretexts.org

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for sophisticated characterization techniques becomes paramount. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) remain fundamental for structural elucidation, more advanced methods will be required to probe subtle stereochemical and conformational features. nih.govnih.gov

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the connectivity of atoms in intricate structures. mdpi.com For solid-state analysis, single-crystal X-ray diffraction will continue to be the gold standard for determining the precise three-dimensional arrangement of atoms, providing invaluable insights into intermolecular interactions and crystal packing. Furthermore, advanced mass spectrometry techniques can provide detailed information on fragmentation patterns, aiding in the structural confirmation of novel compounds. uni.lu

Table 1: Key Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ |

| Monoisotopic Mass | 154.07423 Da |

| Predicted XlogP | 1.2 |

| Predicted Collision Cross Section (CCS) Ų | |

| [M+H]⁺ | 129.4 |

| [M+Na]⁺ | 139.5 |

Data sourced from PubChemLite. uni.lu

Integrated Computational and Experimental Approaches for Reaction Prediction and Optimization

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate reaction mechanisms, predict the reactivity of different sites on the pyrimidine (B1678525) ring, and rationalize observed selectivities. This in silico approach can help in designing experiments more effectively, saving time and resources. nih.gov

By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors controlling a reaction's outcome. This predictive power allows for the rational selection of catalysts, solvents, and reaction conditions to optimize the synthesis of desired derivatives. For example, computational studies can help elucidate the structure-activity relationships in a series of compounds, guiding the design of new analogues with enhanced properties. nih.gov

Exploration of New Chemical Transformations and Reactivity Profiles

While the methoxy (B1213986) groups at the C2 and C4 positions are key features of this compound, exploring their transformation is a promising avenue for future research. Nucleophilic aromatic substitution (SₙAr) reactions, for instance, could be further investigated to replace the methoxy groups with other functionalities, such as amino or thioether groups. mdpi.comnih.gov It has been shown that alkoxy groups can act as leaving groups in SₙAr reactions, a less common but potentially valuable transformation. nih.gov

Furthermore, the reactivity of the methyl group at the C6 position and the C5 position of the pyrimidine ring could be exploited for further functionalization. Palladium-catalyzed C-H activation, a rapidly developing field in organic synthesis, could offer novel pathways to directly introduce substituents at these positions, bypassing the need for pre-functionalized starting materials. The exploration of such transformations will significantly broaden the range of accessible derivatives.

Design and Synthesis of Chemically Diverse Analogues for Structure-Function Probing

A primary driver for synthesizing derivatives of this compound is their potential use as scaffolds in medicinal chemistry and agrochemistry. nih.govresearchgate.net The pyrimidine core is a common feature in many biologically active molecules. beilstein-journals.org Future research will focus on the rational design and synthesis of diverse libraries of analogues to probe structure-activity relationships (SAR).

By systematically modifying the substituents on the pyrimidine ring, researchers can identify key structural features responsible for a particular biological activity. nih.gov For example, the synthesis of various sulfonylurea derivatives containing a pyrimidine moiety has been a fruitful area of research for developing new herbicides. nih.govresearchgate.net Similarly, substituted pyrimidines have been investigated for their potential as antimicrobial agents and for other therapeutic applications. nih.govnih.gov The creation of diverse analogue libraries, coupled with high-throughput screening, will be instrumental in discovering new lead compounds for drug and pesticide development. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2,4-Dimethoxy-6-methylpyrimidine, and how can purity be maximized?

Answer: The synthesis typically involves nucleophilic substitution of chloro or hydroxy precursors. For example:

- Step 1: Start with 2,4-dichloro-6-methylpyrimidine (CAS 5467-87-6). React with sodium methoxide (NaOMe) in anhydrous methanol under reflux (60–80°C) to substitute chlorine with methoxy groups .

- Step 2: Monitor reaction progress via TLC or HPLC. Optimize reaction time (6–12 hours) to avoid over-alkylation.

- Purification: Use recrystallization from ethanol/water (3:1 v/v) to isolate the product. Purity (>98%) can be confirmed by GC-MS or NMR .

Key Data:

| Parameter | Value/Technique | Reference |

|---|---|---|

| Reaction Yield | 65–75% | |

| Purity Confirmation | NMR (δ 3.8–4.1 ppm, OCH3) |

Q. What analytical techniques are most effective for characterizing this compound?

Answer: A multi-technique approach ensures structural and electronic validation:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm methoxy (δ ~3.9 ppm) and methyl (δ ~2.5 ppm) groups.

- Mass Spectrometry (MS): High-resolution ESI-MS ([M+H]<sup>+</sup> at m/z 171.1) verifies molecular weight.

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtained).

- IR Spectroscopy: Detects C-O stretches (~1250 cm<sup>-1</sup>) and aromatic C-H vibrations .

Note: Cross-validate results with computational methods (e.g., DFT) for electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during methoxylation?

Answer: By-products (e.g., over-alkylated or partially substituted derivatives) arise from competing reactions. Optimization strategies include:

- Temperature Control: Maintain 60–80°C to balance reactivity and selectivity .

- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of methoxide ions.

- Catalysis: Add KI (1–2 mol%) to accelerate substitution via an SNAr mechanism .

- In Situ Monitoring: Use HPLC to track intermediate formation and adjust reagent stoichiometry dynamically.

Q. What computational methods predict the reactivity of this compound in substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., electron-deficient C2 and C4 positions) .

- Reaction Pathways: Simulate transition states for methoxy or amino substitutions.

- Frontier Molecular Orbitals (FMOs): Predict charge transfer interactions using HOMO-LUMO gaps.

Example: A study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine used DFT to validate experimental substitution rates (ΔG<sup>‡</sup> = 25–30 kcal/mol) .

Q. How does the electronic structure of this compound influence its biological activity?

Answer: The compound’s bioactivity (e.g., enzyme inhibition) correlates with:

- Methoxy Groups: Electron-donating effects stabilize aromatic rings, enhancing π-π stacking with protein targets.

- Methyl Group at C6: Steric effects modulate binding affinity.

- Structure-Activity Relationships (SAR): Compare analogs (e.g., 2,4-dihydroxy-6-methyl derivatives) to assess hydrogen-bonding capacity .

Experimental Design:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Follow hazard mitigation guidelines for pyrimidine derivatives:

- PPE: Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) .

- Ventilation: Use fume hoods for synthesis to limit inhalation exposure (TLV: 5 mg/m³).

- Waste Disposal: Neutralize acidic/basic residues before disposal in designated chemical waste containers .

Emergency Measures:

- Skin Contact: Rinse with 0.1% acetic acid (pH 5–6) for 15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。